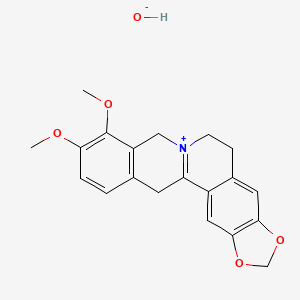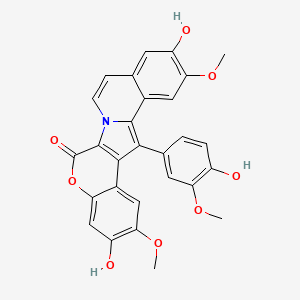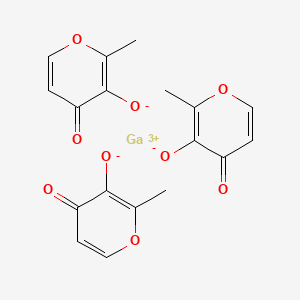
Gallium maltolate
Overview
Description
Gallium maltolate is a coordination complex consisting of a trivalent gallium cation coordinated to three maltolate ligands. It is a potential therapeutic agent for cancer, infectious diseases, and inflammatory diseases . The compound is known for its significant solubility in both water and lipids, making it a versatile candidate for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallium maltolate is synthesized by reacting gallium salts, such as gallium nitrate or gallium chloride, with maltol in an aqueous solution. The reaction typically involves the following steps:
- Dissolution of gallium salts in water.
- Addition of maltol to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Precipitation of this compound by adjusting the pH or by evaporating the solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of gallium salts.
- Controlled addition of maltol.
- Continuous stirring and monitoring of reaction conditions.
- Filtration and purification of the final product to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Gallium maltolate undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: This compound can participate in substitution reactions where the maltolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.
Major Products Formed
Oxidation: Oxidized forms of this compound.
Reduction: Reduced gallium species.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Gallium maltolate has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving metal coordination complexes.
Biology: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.
Medicine: Explored as a therapeutic agent for cancer, inflammatory diseases, and infectious diseases. .
Mechanism of Action
Gallium maltolate exerts its effects primarily by mimicking ferric iron (Fe3+). It competes with ferric iron for binding sites on enzymes and proteins, disrupting essential biological processes. The compound is particularly effective in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. By interfering with iron metabolism, this compound induces apoptosis in rapidly proliferating cells, such as cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gallium nitrate: Another gallium-based compound used in cancer treatment.
Gallium chloride: Used in various chemical and industrial applications.
Gallium citrate: Employed in medical imaging and diagnostic procedures.
Uniqueness of Gallium Maltolate
This compound is unique due to its higher oral bioavailability compared to other gallium compounds. Its ability to solubilize in both water and lipids enhances its therapeutic potential and versatility in various applications .
Properties
IUPAC Name |
gallium;2-methyl-4-oxopyran-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYYOZSDALANRF-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15GaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gallium maltolate is a novel orally active formulation of gallium, a semi-metallic element that is a potent inhibitor of ribonucleotide reductase, an enzyme that promotes tumor growth.Gallium is also known to concentrate in malignant tumors and sites of infection, and appears to favorably impact calcium deposition, making bones more resistant to degradation caused by cancer metastasis. Titan's novel product, gallium maltolate, may significantly expand the therapeutic potential of gallium by providing the advantages of enhanced bioavailablity, a potentially improved therapeutic profile and ease of administration. | |
| Record name | Gallium maltolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
108560-70-9 | |
| Record name | Gallium maltolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108560-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium maltolate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALLIUM MALTOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


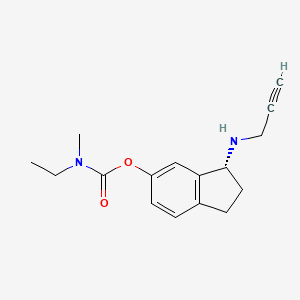

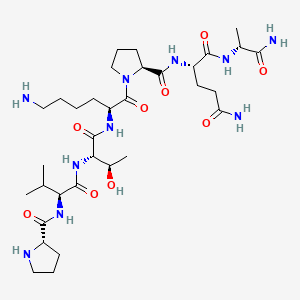
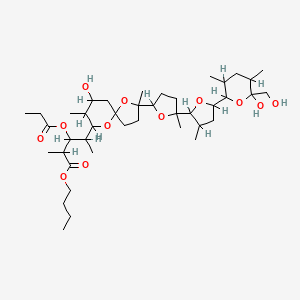

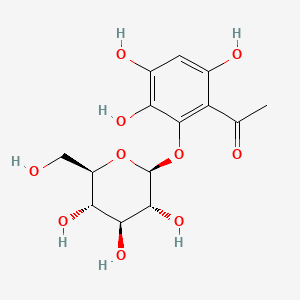
![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)
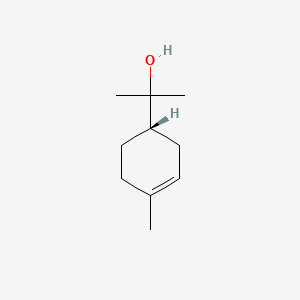
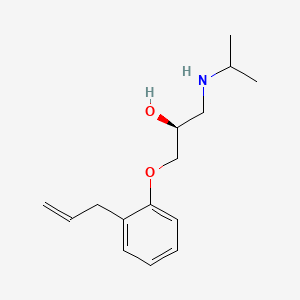
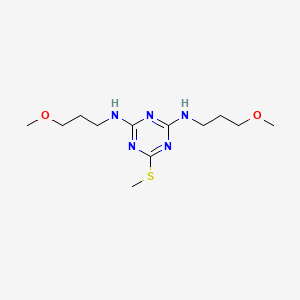

![methyl (1S,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B1674343.png)
